2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
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Overview
Description
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol . This compound is characterized by a pyridine ring substituted with chlorine, methyl groups, and a sulfonyl group attached to a methylphenyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol and dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and sulfonyl groups can form bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine include:
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: This compound has a similar pyridine ring structure but with different substituents, leading to different chemical properties and applications.
2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine: This compound is structurally similar but has a different position of the methyl group on the phenyl ring, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties useful in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNMEGDROAFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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